![molecular formula C14H12ClN5OS B2631679 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207056-51-6](/img/structure/B2631679.png)
5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5OS and its molecular weight is 333.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities
Compounds structurally related to the specified chemical have been synthesized for their potential antimicrobial properties. For instance, the synthesis of triazole derivatives has demonstrated good or moderate antimicrobial activities against test microorganisms. The research highlights the potential of these compounds in addressing microbial resistance through novel chemical entities (Bektaş et al., 2007; Demirbaş et al., 2010).
Antileishmanial Activity
Derivatives have been explored for their antileishmanial activity, with some showing considerable promise against Leishmania infantum promastigots. This underscores the therapeutic potential of triazole derivatives in treating leishmaniasis, a neglected tropical disease (Süleymanoğlu et al., 2017; Süleymanoğlu et al., 2018).
Antioxidant Properties
The quest for novel antioxidants has led to the synthesis of triazole derivatives displaying significant antioxidant and antiradical activities. These compounds are of interest for their potential to mitigate oxidative stress-related diseases, showcasing the versatility of triazole-based molecules in therapeutic applications (Bekircan et al., 2008).
properties
IUPAC Name |
5-(2-chloroanilino)-N-(thiophen-2-ylmethyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5OS/c15-10-5-1-2-6-11(10)17-13-12(18-20-19-13)14(21)16-8-9-4-3-7-22-9/h1-7,12-13,17-20H,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUJOYOYBNXTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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